molecular formula C15H15NO3S B7515876 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide

Cat. No. B7515876
M. Wt: 289.4 g/mol
InChI Key: LZGSMDYCVRUSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide can lead to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of GSK-3, which can lead to the activation of various signaling pathways. It can also induce apoptosis and inhibit the growth of cancer cells. Additionally, this compound can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide in lab experiments is its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, this compound has been shown to have a high degree of selectivity for GSK-3, which can reduce the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide. One of the major areas of research is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Future research can also focus on the development of more potent and selective GSK-3 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide involves several steps. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with methyl isothiocyanate to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiourea. The second step involves the reaction of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiourea with 3-bromo-thiophene-2-carboxylic acid to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its potential use in treating cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in treating Alzheimer's disease, as it can inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-16(15(17)11-6-7-20-10-11)8-12-9-18-13-4-2-3-5-14(13)19-12/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGSMDYCVRUSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide

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